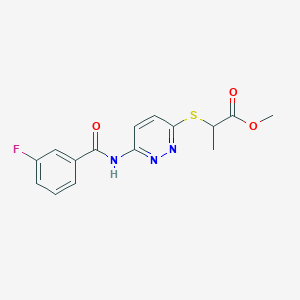

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate

Description

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate is a synthetic compound featuring a pyridazine core substituted with a 3-fluorobenzamido group at the 6-position and a thioether-linked methyl propanoate moiety at the 3-position.

Properties

IUPAC Name |

methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c1-9(15(21)22-2)23-13-7-6-12(18-19-13)17-14(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPNMRLNEWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 3-fluorobenzoic acid and the pyridazine derivative.

Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridazine derivative with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Uses of Analogous Compounds

Key Observations:

Heterocyclic Core: The target compound uses a pyridazine ring, whereas analogs like haloxyfop and pyriminobac-methyl employ pyridine or pyrimidine cores. Pyridazine derivatives are less common in commercial herbicides but may offer unique binding properties due to nitrogen positioning .

Substituent Effects: The 3-fluorobenzamido group introduces fluorine, which enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs. This mirrors the role of trifluoromethyl groups in haloxyfop, which improve herbicidal activity . The methyl propanoate ester is a shared feature, likely acting as a pro-herbicide moiety that undergoes hydrolysis in planta to release the active acid.

Functional Implications :

- Compounds like diclofop-methyl and haloxyfop target grass-specific lipid biosynthesis pathways. The target compound’s pyridazine-thioether scaffold may confer distinct selectivity or mechanism of action, though experimental validation is needed.

Biological Activity

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate, a compound with the molecular formula C16H16FN3O3S and a molecular weight of 349.38 g/mol, is a derivative of pyridazine known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a pyridazine ring, which is integral to its biological activity. The structure can be represented as follows:

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Research indicates that pyridazine derivatives possess significant antimicrobial properties. The presence of the fluorobenzamido group enhances its interaction with microbial targets, potentially inhibiting their growth .

- Anticancer Potential : Studies have shown that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism involves modulation of signaling pathways that regulate cell cycle progression and apoptosis .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell metabolism and proliferation.

- Receptor Modulation : It can interact with receptors involved in inflammatory pathways, thereby reducing inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies showed that this compound reduced the viability of several cancer cell lines by inducing apoptosis. The compound was found to downregulate key proteins involved in cell survival pathways, confirming its potential as an anticancer therapeutic .

Comparison with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Zardaverine | Anti-platelet | Different mechanism of action |

| Emorfazone | Anti-inflammatory | Similar structural features |

| Pyridaben | Herbicide | Used in agricultural applications |

This compound is distinguished by its unique combination of a fluorobenzamido group and thioether linkage, which may confer distinct biological activities compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.